4-Cyclopropyl-2-nitroaniline
Description
4-Cyclopropyl-2-nitroaniline is a nitroaromatic compound characterized by a cyclopropyl substituent at the para position (C4) relative to the amino group and a nitro group at the ortho position (C2) on the benzene ring. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the strained cyclopropyl moiety. Nitroanilines are widely studied for their applications in dyes, pharmaceuticals, and agrochemicals, with substituent positions and types critically influencing reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-cyclopropyl-2-nitroaniline |
InChI |
InChI=1S/C9H10N2O2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2,10H2 |
InChI Key |
MBYVYKMAKZACJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Substituent Effects on Electronic Properties
- Nitro Group Position: In 4-isopropyl-2-nitroaniline and this compound, the nitro group at C2 creates strong electron-withdrawing effects, reducing electron density at the amino group (C1). This contrasts with 3-nitroaniline , where the meta-positioned nitro group exerts less direct resonance withdrawal, resulting in higher basicity compared to ortho-nitro derivatives.
- Cyclopropyl vs. Isopropyl : The cyclopropyl group in this compound introduces ring strain and sp² hybridization, enhancing electrophilic reactivity compared to the isopropyl analog . Cyclopropane’s conjugation with the aromatic ring may also alter solubility and thermal stability.
b. Steric and Solubility Considerations
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